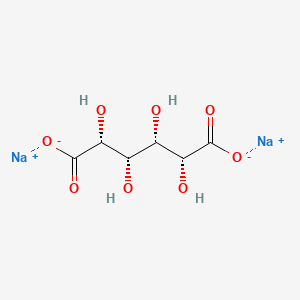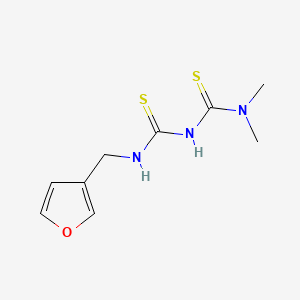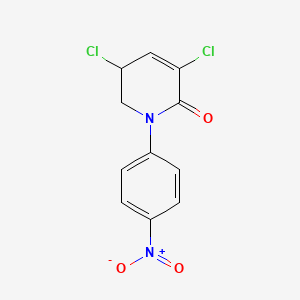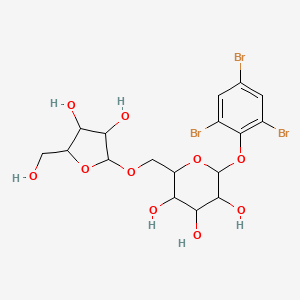
L-Idaric Acid Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Idaric Acid Disodium Salt is a chemical compound with the molecular formula C6H8Na2O8 and a molecular weight of 254.10 g/mol. It is a disodium salt of L-Idaric acid, which is a monosaccharide derivative. This compound is used in various biochemical applications, including the synthesis of L-idaro-1,4-lactone and the biosynthesis of myoinositol in rat seminal vesicles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Idaric Acid Disodium Salt can be synthesized through the oxidation of L-idose, a rare sugar. The oxidation process typically involves the use of strong oxidizing agents such as nitric acid or potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation of L-idose using similar oxidizing agents. The process is optimized for high yield and purity, and the product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Idaric Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters and ethers.
Aplicaciones Científicas De Investigación
L-Idaric Acid Disodium Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of L-idaro-1,4-lactone, an inhibitor of α-L-idosiduronase.
Biology: Utilized in the biosynthesis of myoinositol in rat seminal vesicles.
Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Employed in the production of various biochemical reagents and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of L-Idaric Acid Disodium Salt involves its interaction with specific enzymes and biochemical pathways. For example, it inhibits α-L-idosiduronase by binding to the active site of the enzyme, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can affect various metabolic pathways and has potential therapeutic implications.
Comparación Con Compuestos Similares
L-Idaric Acid Disodium Salt can be compared with other similar compounds such as:
D-Glucaric Acid Disodium Salt: Another disodium salt of a hexaric acid, used in similar biochemical applications.
L-Gulonic Acid Disodium Salt: A related compound with similar structural features and applications.
D-Galactaric Acid Disodium Salt: Used in organic synthesis and biochemical research.
Uniqueness
This compound is unique due to its specific inhibitory effects on α-L-idosiduronase and its role in the biosynthesis of myoinositol. These properties make it valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H8Na2O8 |
|---|---|
Peso molecular |
254.10 g/mol |
Nombre IUPAC |
disodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3+,4+;;/m0../s1 |
Clave InChI |
IDAGXRIGDWCIET-ILFCYSDFSA-L |
SMILES isomérico |
[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[Na+] |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)



![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)


![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
